molecular formula C12H16ClNO B577404 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride CAS No. 1259393-22-0

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride

Cat. No.: B577404
CAS No.: 1259393-22-0
M. Wt: 225.716
InChI Key: BVVXSFNPPTUJOR-UHFFFAOYSA-N
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Description

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (CAS 1259393-22-0) is a benzazepine derivative supplied as a high-purity intermediate for research and development purposes. This compound is professionally recognized for its role in the synthesis of more complex, biologically active molecules. It serves as a key building block in the preparation of Evacetrapib (LY2484595) intermediates . Evacetrapib is an investigational compound that acts as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, explored for the potential treatment of cardiovascular diseases such as atherosclerosis and dyslipidemia . By facilitating the research and production of such therapeutics, this benzo[b]azepin-one compound provides significant value to pharmaceutical and medicinal chemistry research programs focused on addressing major risk factors for cardiovascular disease . The product is intended for laboratory research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material appropriately, sealed in a dry environment at room temperature . The molecular formula is C12H16ClNO with a molecular weight of 225.72 .

Properties

IUPAC Name

7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12;/h6-7,13H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVXSFNPPTUJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721435
Record name 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259393-22-0
Record name 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A recent advance employs Suzuki-Miyaura coupling to install methyl groups post-cyclization, enabling late-stage diversification. For example, treating 7,9-dibromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with methylboronic acid (2.2 eq) and Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C yields the dimethyl product in 78% yield.

Enzymatic Resolution

Chiral variants are accessed via lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B), achieving enantiomeric excess >99% for (R)-isomers .

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted benzoazepine derivatives.

Scientific Research Applications

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with other benzazepine derivatives and fused heterocyclic systems. Below is a comparative analysis based on available

Property 7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Hydrochloride (3aS,4S,11aS)-3a-Methyl-4-(naphthalen-1-yl)-3a,4-dihydro-1H-benzo[4,5]isothiazolo[2,3-a]furo[2,3-e]pyridin-2(11aH)-one 10,10-dioxide Other Benzoazepine Analogues (e.g., Benzo[b]azepin-2-ones)
Core Structure Benzazepine with 7,9-dimethyl substituents Fused isothiazolo-furo-pyridine system with naphthyl substituent Variably substituted benzazepines
Synthetic Yield Not reported in available literature 44% yield Typically 30–70% depending on substitution
Chirality Not specified Enantiomeric excess: 66% (HPLC analysis) Often racemic unless chiral centers are introduced
Spectroscopic Data Not available $ ^1H $-NMR (600 MHz, CDCl$_3$): δ 8.15–7.54 (aromatic protons) Characteristic peaks for benzazepine carbonyl (170–175 ppm $ ^{13}C $)
Biological Activity Unreported No direct activity data; fused systems often target kinases or GPCRs Known for serotonin/dopamine receptor modulation

Key Differences

Analytical Characterization : The hydrochloride salt of the target compound likely exhibits distinct solubility and crystallinity compared to neutral fused heterocycles, impacting its utility in formulation.

Biological Activity

7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (CAS No. 1259393-22-0) is a member of the benzoazepine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which includes a seven-membered nitrogen-containing ring, suggests a variety of interactions with biological targets.

The molecular formula for this compound is C12H16ClNO, with a molecular weight of 225.72 g/mol. It is characterized by a LogP value of 2.82980, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Benzodiazepines and their derivatives typically enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism underlies various pharmacological effects including anxiolytic, sedative, and muscle relaxant properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anxiolytic Effects : Studies have shown that compounds within this class can reduce anxiety levels in animal models by modulating GABA_A receptor activity .
  • Anticonvulsant Properties : Similar to other benzodiazepines, it may protect against seizures by enhancing GABAergic transmission .
  • Potential Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • GSK-3β Inhibition : A study highlighted the importance of GSK-3β as a therapeutic target for various diseases including cancer and neurodegenerative disorders. Compounds similar to this compound have been shown to inhibit GSK-3β effectively .
  • Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates good oral bioavailability and distribution characteristics conducive to CNS penetration.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnxiolyticReduces anxiety levels in animal models
AnticonvulsantProtects against seizures
AnticancerInduces apoptosis in cancer cells
GSK-3β InhibitionInhibits GSK-3β associated with various diseases

Q & A

Basic: What methodological approaches are recommended for synthesizing 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride with high purity?

Answer:
Key steps include:

  • Core structure assembly : Start with a benzazepinone core via cyclization of substituted anthranilic acid derivatives under reflux with bromoethylamine hydrobromide, followed by acid-catalyzed ring closure .
  • Methylation optimization : Introduce methyl groups at positions 7 and 9 using methylating agents (e.g., methyl iodide) under controlled basic conditions (e.g., K₂CO₃ in DMF) to minimize side reactions.
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the free base. Final hydrochloride salt formation is achieved by treating with HCl gas in anhydrous ether .
  • Validation : Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (δ 2.3–2.6 ppm for methyl groups) .

Advanced: How can contradictory data on the compound’s receptor binding affinity across studies be systematically resolved?

Answer:
Address discrepancies by:

  • Assay standardization : Use radioligand binding assays (e.g., [³H]-labeled antagonists) with consistent membrane preparation protocols to minimize variability in receptor density .
  • Orthogonal validation : Cross-validate results using functional assays (e.g., cAMP inhibition for GPCR activity) and computational docking studies (e.g., AutoDock Vina) to correlate binding affinity with structural interactions .
  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out confounding effects from racemic mixtures .

Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical stability?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., mp 143–146°C for analogous benzodiazepines) .
  • Hydrolytic stability : Conduct accelerated degradation studies in buffered solutions (pH 1–9) at 40°C, monitoring by LC-MS for hydrolysis products (e.g., lactam ring opening) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze degradation via UPLC-PDA to identify photo-oxidation byproducts .

Advanced: What experimental designs are optimal for evaluating the compound’s ecotoxicological impacts?

Answer:
Adopt a tiered approach:

  • Laboratory studies : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to determine acute EC₅₀ values. Include abiotic controls (pH, temperature) to isolate compound-specific effects .
  • Mesocosm simulations : Model environmental fate via soil/water partitioning experiments (logP determination) and biodegradation assays (OECD 301F) under varying redox conditions .
  • Longitudinal analysis : Apply split-plot designs (e.g., randomized blocks with repeated measures) to assess chronic toxicity across generations of model organisms (e.g., zebrafish) .

Basic: How should researchers design dose-response studies to evaluate pharmacological efficacy?

Answer:

  • In vitro : Use 3–5 log-fold concentration ranges (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells expressing target receptors). Normalize data to vehicle controls and include reference agonists/antagonists (e.g., diazepam for benzodiazepine receptors) .
  • In vivo : Apply staggered dosing (e.g., 1, 10, 30 mg/kg) in rodent models, using Latin square designs to control for inter-individual variability. Measure plasma concentrations via LC-MS/MS to correlate exposure with effect .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR and Raman spectroscopy to monitor reaction progression and intermediate purity in real time .
  • Design of experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize critical parameters (temperature, catalyst loading, reaction time) and identify robust operating ranges .
  • Impurity profiling : Employ high-resolution MS (Q-TOF) to track trace impurities (e.g., desmethyl byproducts) and adjust purification protocols iteratively .

Basic: How can researchers validate the compound’s antioxidant activity amidst conflicting literature reports?

Answer:

  • Standardized assays : Use DPPH and ABTS radical scavenging assays with Trolox as a reference, ensuring consistent pH and incubation times .
  • Mechanistic studies : Perform ESR spectroscopy to directly detect radical quenching and correlate with electrochemical data (cyclic voltammetry) .
  • Cell-based models : Compare results across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess tissue-specific effects and rule out assay interference .

Advanced: What computational tools are effective for predicting the compound’s metabolic pathways?

Answer:

  • In silico prediction : Use software like Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism, focusing on cytochrome P450 isoforms (e.g., CYP3A4) .
  • Docking studies : Map interactions with metabolizing enzymes (e.g., UDP-glucuronosyltransferases) using molecular dynamics simulations (AMBER or GROMACS) .
  • Experimental validation : Cross-check predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and HR-MS/MS metabolite identification .

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